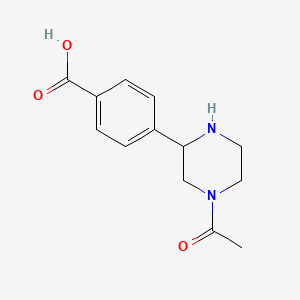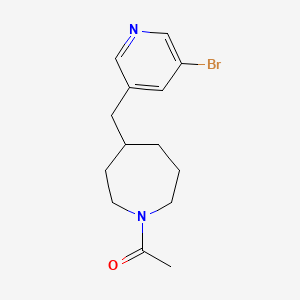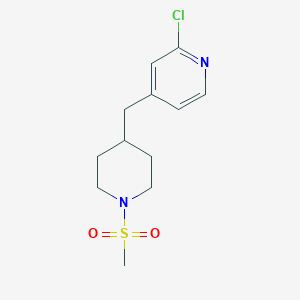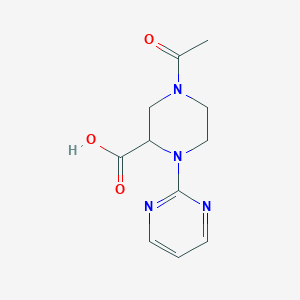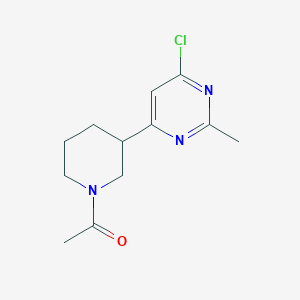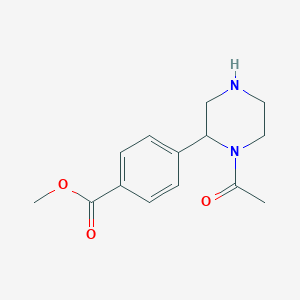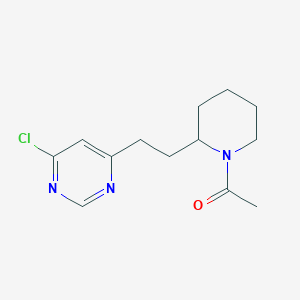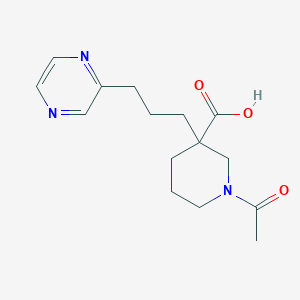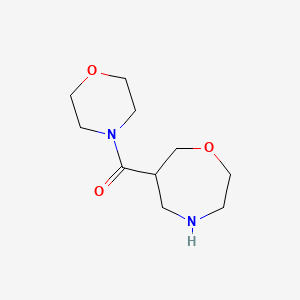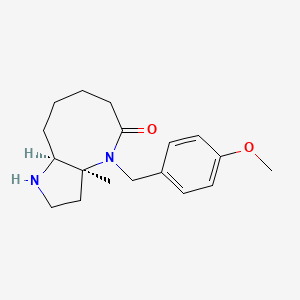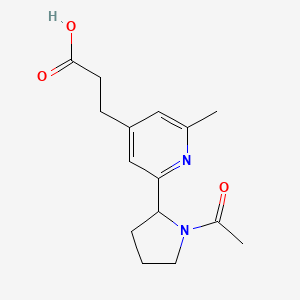![molecular formula C13H19ClN2 B1399339 4-[(2-Chloropyridin-4-yl)methyl]-1-methylazepane CAS No. 1316218-44-6](/img/structure/B1399339.png)
4-[(2-Chloropyridin-4-yl)methyl]-1-methylazepane
Vue d'ensemble
Description
4-[(2-Chloropyridin-4-yl)methyl]-1-methylazepane, also known as CPMMA, is a synthetic compound that has been studied in recent years for its potential applications in scientific research. CPMMA is a member of the azepane family, which is a type of heterocyclic compound that consists of a 7-membered ring with nitrogen and oxygen atoms. CPMMA has been studied for its ability to act as a ligand for a variety of proteins, and its potential to be used as a probe for studying biochemical and physiological processes.
Applications De Recherche Scientifique
Novel Synthesis Techniques
Research has explored novel synthesis methods for compounds structurally related to 4-[(2-Chloropyridin-4-yl)methyl]-1-methylazepane. For example, innovative approaches to synthesizing omeprazole, a proton pump inhibitor with a somewhat similar molecular structure, have been examined. These methods aim to optimize yields and streamline the production processes, potentially applicable to the synthesis of 4-[(2-Chloropyridin-4-yl)methyl]-1-methylazepane and related compounds (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Heterocyclic Compounds in Drug Design
The role of heterocyclic compounds like 1,4-dihydropyridines, which share a structural resemblance with 4-[(2-Chloropyridin-4-yl)methyl]-1-methylazepane, has been extensively reviewed. These compounds are crucial in drug design due to their biological applications, suggesting potential research pathways for the therapeutic uses of 4-[(2-Chloropyridin-4-yl)methyl]-1-methylazepane (Sohal, 2021).
Antipsychotic Activity
Studies have investigated compounds with similar structures to 4-[(2-Chloropyridin-4-yl)methyl]-1-methylazepane for their potential antipsychotic activities. For example, JL13, a pyridobenzoxazepine compound, has been reviewed for its behavioral properties, suggesting a pathway for researching the neurological applications of 4-[(2-Chloropyridin-4-yl)methyl]-1-methylazepane (Bruhwyler et al., 1997).
Safety And Hazards
Propriétés
IUPAC Name |
4-[(2-chloropyridin-4-yl)methyl]-1-methylazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c1-16-7-2-3-11(5-8-16)9-12-4-6-15-13(14)10-12/h4,6,10-11H,2-3,5,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCUSLGPILMSIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(CC1)CC2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Chloropyridin-4-yl)methyl]-1-methylazepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



